Dodecenylsuccinic acid
Overview
Description
Dodecenylsuccinic acid is a clear, yellow to red-brown viscous liquid . It has a molecular formula of C16H28O4 and a molecular weight of 284.40 g/mol . It is also known by its IUPAC name, 2-[(1E)-dodec-1-en-1-yl]butanedioic acid .
Synthesis Analysis
This compound can be synthesized through a process that involves mixing polyisobutylene and maleic anhydride in a reactor, adding a catalyst and an initiator, adjusting the pH value of the reaction system, and carrying out a reaction at high temperature . After the reaction, the mixture is distilled and cooled for 5-8 hours to obtain the target product . This synthesis process is simple, efficient, and cost-effective .Molecular Structure Analysis
The molecular structure of this compound consists of a long carbon chain attached to a butanedioic acid group . The presence of the long carbon chain contributes to its physical properties such as its viscosity .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound can be used in various applications due to its chemical properties . For instance, it has been used in the preparation of DDSA-in-water emulsions with enhanced stability, small droplet size, and improved hydrolysis resistance .Physical and Chemical Properties Analysis
This compound is a viscous liquid with an acid value of 235 to 300 mg KOH/g . It has a density of 1.0±0.1 g/cm³, a boiling point of 407.2±25.0 °C at 760 mmHg, and a flash point of 214.2±19.7 °C . It also has a molar refractivity of 79.3±0.3 cm³ .Scientific Research Applications
1. Use in Agriculture and Plant Science Dodecenylsuccinic acid (DSA) has been explored for its effects on plants, particularly as a foliar spray. In a study by Davenport (1967), DSA was tested as an antitranspirant on grass. The research found that while stronger concentrations were phytotoxic, specific concentrations could reduce water loss in plants without harming their growth, indicating a potential application in agriculture for managing water use in crops (Davenport, 1967).
2. Food Industry Applications In the food industry, DSA derivatives, specifically starch and Brown algae sugar ester dodecenylsuccinic, have been studied for their potential use. A 2020 study by Liu Zhongdong et al. explored the use of these modified starches as emulsifiers in ice cream, demonstrating DSA’s potential in food processing and production (Liu Zhongdong et al., 2020).
3. Lubricant Additive In the field of tribology, DSA has been examined for its properties as a lubricant additive. A study by Ren Tian-hui (2009) found that DSA and its derivatives show good anti-wear and friction-reducing properties under moderate applied loads, making it a valuable component in lubrication science (Ren Tian-hui, 2009).
4. Pharmaceutical and Biomedical Applications In the biomedical sector, DSA derivatives have been studied for their antibacterial properties. A 2015 study demonstrated the potential of DSA-anhydride derivatives as antibacterial agents, suggesting applications in both food and non-food industries (Padil, Senan, & Černík, 2015).
5. Applications in Material Science In material science, DSA has been used to modify natural fibers like silk and wool, enhancing their water repellency and other properties for use in textile manufacturing (Arai, Freddi, Innocenti, Kaplan, & Tsukada, 2001).
Safety and Hazards
Dodecenylsuccinic acid can cause serious eye damage and is harmful to aquatic life with long-lasting effects . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Future Directions
While specific future directions for Dodecenylsuccinic acid are not detailed in the search results, it’s known that this compound has potential for various applications due to its chemical properties . For instance, it has been used in the preparation of stable emulsions, suggesting potential for further exploration in this area .
Mechanism of Action
Mode of Action
It’s known that Dodecenylsuccinic acid is a derivative of succinic acid , which plays a key role in the citric acid cycle, serving as an electron donor in the production of fumaric acid and FADH2 . .
Biochemical Pathways
This compound, being a derivative of succinic acid, may potentially affect the citric acid cycle . Succinic acid is an essential component of this cycle and serves as an electron donor in the production of fumaric acid and FADH2 .
Result of Action
It has been suggested that this compound can form a uniform and dense protective film, effectively blocking the contact of oxygen, water, and corrosive substances, thereby preventing metal corrosion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, this compound has been shown to maintain good anti-rust performance at higher temperatures, making it suitable for anti-rust requirements in high-temperature environments .
Biochemical Analysis
Biochemical Properties
Dodecenylsuccinic acid plays a significant role in biochemical reactions, particularly in the modification of polysaccharides. It interacts with glucuronoxylans, a type of polysaccharide, to form dodecenylsuccinic anhydride–glucuronoxylans. This interaction enhances the emulsifying properties of glucuronoxylans, making them more effective as emulsifiers . The compound’s amphipathic nature allows it to lower surface tension and stabilize emulsions, which is crucial in various biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modify starch nanoparticles, enhancing their adsorption and encapsulation capacities . This modification can impact cell function by altering the availability and activity of bioactive compounds within cells. Additionally, this compound’s interaction with cellular membranes can affect membrane fluidity and permeability, influencing cellular signaling and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form covalent bonds with hydroxyl groups on polysaccharides, leading to the formation of stable emulsions . This binding interaction is crucial for its role as an emulsifier and rust inhibitor. Furthermore, this compound can inhibit or activate enzymes involved in lipid metabolism, thereby influencing gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by temperature and pH . Over time, this compound may degrade, leading to a reduction in its effectiveness as an emulsifier or rust inhibitor. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of membrane stability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At high doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, influencing the breakdown and synthesis of lipids . This interaction can affect metabolic flux and alter the levels of various metabolites within cells. Additionally, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, impacting cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . The compound’s amphipathic nature allows it to integrate into cellular membranes, influencing its localization and accumulation within specific tissues .
Subcellular Localization
This compound is primarily localized in cellular membranes and lipid droplets. Its amphipathic properties enable it to associate with lipid bilayers, affecting membrane fluidity and function . Additionally, the compound can be targeted to specific subcellular compartments through post-translational modifications and interactions with targeting signals . This localization is crucial for its role in modulating cellular processes and metabolic pathways.
Properties
IUPAC Name |
2-dodec-1-enylbutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCPNGVVOWVKJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865353 | |
Record name | 2-(Dodec-1-en-1-yl)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29658-97-7 | |
Record name | Dodecenylsuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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